molecular formula C21H16O B1624137 4'-Phenylchalcone CAS No. 2453-44-3

4'-Phenylchalcone

Cat. No.: B1624137
CAS No.: 2453-44-3
M. Wt: 284.3 g/mol
InChI Key: LTWFSMHHLMTFFU-LFIBNONCSA-N
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Description

4’-Phenylchalcone is a member of the chalcone family, which are aromatic ketones that form the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . 4’-Phenylchalcone, specifically, is characterized by the presence of a phenyl group at the 4’ position of the chalcone structure.

Mechanism of Action

Target of Action

4’-Phenylchalcone has been found to interact with specific enzymes involved in various biological processes. One of the primary targets of 4’-Phenylchalcone are the enzymes cathepsin B, H, and L . These enzymes are associated with various disease conditions, including cancer, rheumatoid arthritis, and tissue degenerative disorders .

Mode of Action

The interaction of 4’-Phenylchalcone with its targets results in significant changes in their activity. For instance, it has been reported that 4’-Phenylchalcone can inhibit the activity of alkaline phosphatase, while activating the activity of acid phosphatase . This differential effect on enzyme activity is a key aspect of its mode of action.

Biochemical Pathways

The action of 4’-Phenylchalcone affects several biochemical pathways. It has been suggested that the compound’s structure, which suggests potential for scavenging free radicals, could contribute to its antihypertensive effects. Furthermore, it has been reported that 4’-Phenylchalcone and its derivatives can inhibit diverse targets of antibiotic-resistance development pathways .

Pharmacokinetics

Such modifications can increase potency, reduce toxicity, and enhance bioavailability .

Result of Action

The molecular and cellular effects of 4’-Phenylchalcone’s action are diverse, reflecting its interaction with multiple targets. For example, it has been reported that all synthesized compounds of 4’-Phenylchalcone were inhibitory to alkaline phosphatase, whereas an activating effect has been observed on acid phosphatase . This suggests that 4’-Phenylchalcone can modulate enzyme activity in a target-specific manner.

Action Environment

The action, efficacy, and stability of 4’-Phenylchalcone can be influenced by various environmental factors. For instance, the presence of substituents in the aromatic ring of chalcones can affect their antioxidant activity . Additionally, the bulky substituents may have an effect on the antioxidant activity of 4’-Phenylchalcone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing chalcones, including 4’-Phenylchalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of equimolar quantities of aryl methyl ketone and aryl aldehyde in the presence of an alcoholic alkali . The reaction typically proceeds at room temperature or slightly elevated temperatures and can be carried out in various solvents, including ethanol and methanol.

Another method involves grinding the mixture of appropriate methyl ketones, aldehydes, and sodium hydroxide using a pestle in an open mortar, which is a solvent-free approach . Green methods such as microwave irradiation, sonication, and ball milling have also been employed to prepare chalcones .

Industrial Production Methods

Industrial production of 4’-Phenylchalcone typically follows the Claisen-Schmidt condensation route due to its simplicity and efficiency. The reaction is scaled up using large reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Phenylchalcone undergoes various types of chemical reactions, including:

    Oxidation: Chalcones can be oxidized to form flavones or other oxidized derivatives.

    Reduction: Reduction of chalcones can lead to the formation of dihydrochalcones.

    Substitution: Chalcones can undergo substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Flavones and other oxidized derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Halogenated chalcones.

Scientific Research Applications

4’-Phenylchalcone has a wide range of applications in scientific research:

Comparison with Similar Compounds

4’-Phenylchalcone can be compared with other chalcones and their derivatives:

Properties

IUPAC Name

(E)-3-phenyl-1-(4-phenylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O/c22-21(16-11-17-7-3-1-4-8-17)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-16H/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWFSMHHLMTFFU-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201030975
Record name 4'-Phenylchalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2453-44-3, 81878-54-8
Record name 4'-Phenylchalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC55817
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55817
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Phenylchalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1'-BIPHENYL)-4-YL-3-PHENYL-2-PROPEN-1-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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